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Introduction

PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter
(NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and
is responsible for the uptake of citrate from the blood into hepatocytes.[1] Cytosolic citrate is a
key metabolic intermediate that plays a crucial role in the regulation of hepatic glucose and lipid
metabolism. By inhibiting NaCT, PF-06649298 reduces the intracellular citrate concentration in
liver cells, which is hypothesized to lead to beneficial metabolic effects, including reduced
gluconeogenesis and lipogenesis. These characteristics make PF-06649298 a promising
therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty
liver disease (NAFLD).

These application notes provide a detailed experimental design for evaluating the efficacy of
PF-06649298 in a high-fat diet (HFD)-induced diabetic mouse model, a well-established model
that recapitulates many features of human type 2 diabetes.

Mechanism of Action: Signaling Pathway

PF-06649298 targets the sodium-coupled citrate transporter (NaCT or SLC13A5) on the
plasma membrane of hepatocytes. Inhibition of NaCT leads to a decrease in the transport of
extracellular citrate into the cytosol. This reduction in cytosolic citrate has several downstream
effects on hepatic metabolism:
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« Inhibition of Lipogenesis: Cytosolic citrate is a precursor for the synthesis of fatty acids. It is
converted to acetyl-CoA by ATP-citrate lyase (ACLY), the first committed step in de novo
lipogenesis. By reducing citrate uptake, PF-06649298 is expected to decrease the substrate
available for fatty acid synthesis, thereby reducing hepatic lipid accumulation.

o Modulation of Glycolysis and Gluconeogenesis: Citrate is an allosteric inhibitor of
phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Conversely, it is an
activator of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. By
lowering cytosolic citrate, PF-06649298 may disinhibit glycolysis and suppress
gluconeogenesis, leading to lower hepatic glucose output and improved glycemic control.
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Phase 1: Model Induction

Acclimatization (1 week)

Diet Induction (12-16 weeks)
- Normal Chow Diet (NCD)

- High-Fat Diet (HFD)

Phenotype Confirmation
- Fasting Blood Glucose
- Glucose Tolerance Test

Phase 2: Treatment

Grouping:
- NCD Control
- HFD Vehicle
- HFD + PF-06649298

Treatment (21 days)
- PF-06649298 (250 mg/kg, b.i.d.)
- Vehicle

Terminal Blood Collection
- Plasma Insulin
- Plasma Triglycerides

Tissue Collection
- Liver for histology and gene expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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